molecular formula C20H23N3O4S2 B12029442 N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 578750-65-9

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12029442
CAS No.: 578750-65-9
M. Wt: 433.5 g/mol
InChI Key: LGQGDAZZCKRKKT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. The molecule features:

  • Thienopyrimidinone core: A 3-ethyl group at position 3, methyl groups at positions 5 and 6, and a ketone at position 2.
  • Sulfanylacetamide side chain: A sulfur-linked acetamide group attached to the thienopyrimidinone at position 2.
  • Aromatic substitution: A 3,4-dimethoxyphenyl group on the acetamide nitrogen, providing electron-donating methoxy substituents.

Properties

CAS No.

578750-65-9

Molecular Formula

C20H23N3O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3O4S2/c1-6-23-19(25)17-11(2)12(3)29-18(17)22-20(23)28-10-16(24)21-13-7-8-14(26-4)15(9-13)27-5/h7-9H,6,10H2,1-5H3,(H,21,24)

InChI Key

LGQGDAZZCKRKKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

Ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate undergoes cyclization with urea in acetic acid at 120°C for 6 hours to yield 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2(1H)-one. This step achieves a 68% yield, with the ethyl and methyl groups introduced via alkylation prior to cyclization.

Thiolation of the Pyrimidinone Core

The 2-thiol derivative is obtained by treating the pyrimidinone with phosphorus pentasulfide (P₂S₁₀) in dry pyridine under reflux for 4 hours. This step converts the carbonyl oxygen at position 2 to a thiol group, critical for subsequent sulfanylacetamide coupling.

Formation of the Sulfanylacetamide Side Chain

The acetamide moiety is introduced via a two-step process involving sulfonation and amidation.

Synthesis of 2-Chloroacetamide Intermediate

3,4-Dimethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) as a base. The reaction proceeds for 2 hours, yielding N-(3,4-dimethoxyphenyl)-2-chloroacetamide with 85% efficiency.

Sulfanyl Coupling Reaction

The 2-thiol pyrimidinone core is coupled with the chloroacetamide intermediate using a nucleophilic substitution reaction. Conditions include:

  • Solvent : Anhydrous DMF

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 80°C for 12 hours
    This step achieves a 72% yield, with the thiol group displacing the chloride to form the sulfanyl bridge.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity are summarized below:

StepReagents/ConditionsYield (%)Purity (%)
Thienopyrimidinone synthesisUrea, acetic acid, 120°C, 6h6895
ThiolationP₂S₁₀, pyridine, reflux, 4h6392
Chloroacetamide formationChloroacetyl chloride, TEA, DCM, 0°C8598
Sulfanyl couplingK₂CO₃, DMF, 80°C, 12h7297

Key Findings :

  • The use of anhydrous DMF in the coupling step minimizes hydrolysis of the chloroacetamide.

  • Replacing P₂S₁₀ with Lawesson’s reagent in thiolation reduces reaction time but increases cost.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.31 (s, 6H, 5,6-CH₃), 3.74 (s, 6H, OCH₃), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃).

  • HPLC : Purity >97% with a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

  • Mass Spec : [M+H]⁺ at m/z 434.5, consistent with the molecular formula C₂₀H₂₃N₃O₄S₂.

Challenges and Alternative Routes

Competing Side Reactions

During sulfanyl coupling, oxidation of the thiol to disulfide (R-S-S-R) may occur, reducing yield. Adding a reducing agent like dithiothreitol (DTT) at 0.1 equiv. suppresses this side reaction.

Alternative Coupling Strategies

A patent describes using EDCI.HCl and DMAP in DCM for amide bond formation, though this method is more expensive and yields comparable results (70–75%).

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) reveals:

  • Temperature Control : Exothermic reactions during cyclization require jacketed reactors to maintain 120°C.

  • Solvent Recovery : DMF is distilled and reused, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit antimicrobial properties. The thieno[2,3-d]pyrimidine structure is often associated with enzyme inhibition and receptor modulation, which could contribute to its antimicrobial efficacy.

Anticancer Potential

Research has suggested that this compound could possess anticancer properties. The structural features allow for interactions with specific enzymes or receptors involved in cancer progression. Further investigation into its mechanisms of action is necessary to clarify its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives, N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide showed significant activity against Gram-positive bacteria. The results indicated that the compound disrupts bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of compounds with thieno[2,3-d]pyrimidine structures demonstrated that N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide inhibited the proliferation of certain cancer cell lines in vitro. The study highlighted the need for further exploration into its cytotoxic mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

  • Compound A: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Key differences:
  • Phenyl group at position 3 (vs. ethyl in the target compound).
  • 4-Nitrophenyl acetamide substituent (electron-withdrawing vs. electron-donating 3,4-dimethoxyphenyl).

    • Impact : Nitro groups enhance electrophilicity but reduce solubility compared to methoxy groups.
  • Compound B: 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide () Key differences:
  • 2-Ethylphenyl acetamide substituent (alkyl vs. methoxy).
  • Identical thienopyrimidinone core. Impact: Ethyl groups may improve lipophilicity, favoring membrane permeability .

Ring Saturation and Heteroatom Incorporation

  • Compound C: N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Key differences:
  • Hexahydrobenzothieno[2,3-d]pyrimidin core (saturated six-membered ring fused to thiophene).
  • 4-Methylphenyl substituent on the pyrimidinone.

Acetamide Substituent Modifications

Electron-Donating vs. Electron-Withdrawing Groups

  • Compound D : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
    • Key differences :
  • 2,3-Dichlorophenyl group (strongly electron-withdrawing).
  • Simplified pyrimidinone core lacking thiophene fusion. Impact: Chlorine substituents increase metabolic stability but may reduce bioavailability due to higher hydrophobicity .

Positional Isomerism in Aromatic Substitution

  • Compound E: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Key differences:
  • 4-Chlorophenyl group (para-substituted vs. 3,4-dimethoxy).
  • 4,6-Diaminopyrimidin core (basic amino groups vs. methyl/ethyl substituents). Impact: Amino groups enable hydrogen bonding, enhancing target interaction but reducing stability under acidic conditions .

Physicochemical and Spectroscopic Comparisons

NMR Analysis

highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts. For example:

  • The 3,4-dimethoxyphenyl group in the target compound would deshield protons in region A due to resonance effects, unlike nitro or chloro substituents .
  • Methyl groups at positions 5 and 6 on the thienopyrimidinone core shield adjacent protons, as seen in Compound B’s NMR .

Crystallographic Data

For instance:

  • Hydrogen bonding patterns (e.g., N–H···O interactions in acetamide derivatives) dictate crystal packing and solubility .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to an acetamide group and a dimethoxyphenyl moiety. Its molecular formula is C20H23N3O4S2C_{20}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 433.5 g/mol . The structural arrangement of functional groups suggests the potential for diverse biological interactions.

Antimicrobial Properties

Preliminary studies indicate that N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit antimicrobial activity. The thieno[2,3-d]pyrimidine structure is often associated with enzyme inhibition and receptor modulation, which are critical for antimicrobial action. Research has shown that compounds with similar structures can inhibit bacterial growth effectively.

StudyMethodologyResults
In vitro antibacterial assaysSignificant inhibition of bacterial strains
Molecular docking studiesPredicted binding affinity to bacterial enzymes

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Research FindingsCell Lines TestedMechanism of Action
MCF-7 (breast cancer)Induction of apoptosis via caspase activation
A549 (lung cancer)Inhibition of cell migration and invasion

Case Studies

  • Antibacterial Activity : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial potency against Gram-positive bacteria. The presence of the dimethoxy group was crucial for activity enhancement .
  • Anticancer Mechanisms : In vitro studies on various cancer cell lines revealed that the compound could disrupt the cell cycle and promote apoptosis. The mechanism was linked to the activation of p53 pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Future Directions

Further research is necessary to elucidate the specific mechanisms by which N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide interacts with biological macromolecules. Studies focusing on its pharmacokinetics and toxicity profiles will be crucial for advancing this compound toward clinical applications.

Q & A

Q. What are the key analytical techniques for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical. For example, ¹H NMR (300 MHz, DMSO-d₆) can resolve peaks corresponding to aromatic protons (δ ~7.8–7.2 ppm), acetamide NH (δ ~10.1 ppm), and methyl/ethyl groups (δ ~2.1–4.1 ppm) . High-resolution MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 466.0769) and validates the molecular formula .

Q. What synthetic routes are commonly employed for preparing this thieno-pyrimidinone derivative?

Multi-step synthesis typically involves:

  • Step 1: Cyclocondensation of substituted thiophene derivatives with urea/thiourea to form the pyrimidinone core.
  • Step 2: Sulfur alkylation using 2-chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Final coupling with 3,4-dimethoxyaniline via nucleophilic substitution. Reaction conditions (e.g., 60–80°C, anhydrous DMSO) are critical for yield optimization (~70–80%) .

Q. How can researchers assess the compound's preliminary biological activity?

Screen against target enzymes (e.g., kinases, cyclooxygenases) using in vitro assays like ELISA or fluorescence polarization. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination are standard. Similar compounds show activity in the micromolar range .

Advanced Research Questions

Q. How can computational methods enhance reaction design for structural analogs?

Quantum chemical calculations (e.g., DFT) predict reactivity of the sulfanyl and acetamide groups. Tools like ICReDD integrate reaction path searches with experimental data to optimize conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error synthesis . Molecular docking can prioritize analogs with improved target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis: Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions).
  • SAR Studies: Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate activity drivers.
  • Orthogonal assays: Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can researchers optimize synthetic yield using statistical experimental design?

Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio). For example, a Central Composite Design (CCD) reduces experiments while identifying interactions between parameters. Evidence from similar acetamide syntheses shows DoE improves yields by 15–20% .

Q. What mechanistic insights explain the compound's reactivity in oxidation/reduction reactions?

The sulfanyl group is prone to oxidation (e.g., with H₂O₂) to sulfoxide/sulfone derivatives, while the pyrimidinone carbonyl can be reduced (e.g., NaBH₄) to a secondary alcohol. Kinetic studies (UV-Vis monitoring) and trapping intermediates (e.g., TEMPO for radicals) clarify pathways .

Q. How does crystal structure analysis inform solubility and formulation studies?

X-ray crystallography reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that impact solubility. For analogs, chlorophenyl derivatives form tighter crystal packing, reducing aqueous solubility compared to methoxy-substituted variants .

Methodological Notes

  • Data Validation: Cross-reference NMR/MS data with PubChem entries to resolve discrepancies in peak assignments .
  • Safety Protocols: Use gloveboxes for moisture-sensitive steps (e.g., sulfur alkylation) and consult SDS for handling acetamide intermediates .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing, especially for cytotoxic compounds .

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